4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C8H6N4O. This compound is part of the oxadiazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(N-nitramino)-3-phenylfuroxane with acetic anhydride (Ac2O) and sulfuric acid (H2SO4), leading to the formation of the oxadiazole ring . The reaction conditions are crucial, as the transformation of the nitramine fragment to the oxadiazonium ion is a key step in the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,5-dioxides.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
Major products from these reactions include nitrated derivatives, such as 7-nitro-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline, and various oxidized forms like 1,5-dioxides .
Scientific Research Applications
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets through non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, which allow the compound to bind to enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]oxadiazolo[3,4-c]cinnoline: Similar in structure but with different substitution patterns and properties.
1,2,4-Oxadiazoles: Another class of oxadiazoles with distinct chemical and biological properties.
Uniqueness
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the heterocycle.
Properties
IUPAC Name |
4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFDBWQFZHNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1N=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344852 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300587-41-1 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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